1-benzhydrylpyrrolidin-3-one
Description
Significance of Pyrrolidinone Derivatives in Organic and Medicinal Chemistry
The pyrrolidinone nucleus is a cornerstone in the development of a wide array of therapeutic agents. researchgate.netresearchgate.net Its inherent chemical properties and the ability to introduce diverse substituents at various positions on the ring have made it a versatile building block in drug discovery.
The journey of pyrrolidinone chemistry dates back to the early 20th century, with initial synthetic methods emerging in the 1920s. ontosight.ai Early approaches were often complex and yielded low amounts of the desired products. However, continued research has led to the development of more efficient and scalable synthetic routes, facilitating the widespread use of pyrrolidinone derivatives in various scientific and industrial applications. ontosight.ai The discovery that the pyrrolidinone ring is a key component of numerous natural products with diverse biological activities further fueled interest in this heterocyclic system. nih.gov
The structural diversity of pyrrolidinone derivatives is vast, owing to the multiple sites available for chemical modification. acs.org The five-membered ring can exist in various conformations, and the introduction of substituents can significantly influence its three-dimensional shape. dntb.gov.uaresearchgate.net This structural plasticity allows for the fine-tuning of a molecule's properties to achieve desired biological effects. Pyrrolidinone derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and neuroprotective agents. ontosight.ai The ability to synthesize a wide spectrum of pyrrolidinone analogs has been crucial in exploring their potential as novel drugs. researchgate.netresearchgate.net
Strategic Importance of the Benzhydryl Moiety in Chemical Scaffolds
The benzhydryl group, consisting of two phenyl rings attached to a single carbon atom, is another key structural element in many medicinally important compounds. ontosight.ainih.gov Its incorporation into a molecular scaffold can profoundly impact the compound's physical, chemical, and biological properties.
Overview of Research Trajectories for 1-Benzhydrylpyrrolidin-3-one and Related Structures
Research surrounding this compound and its analogs has explored various avenues. For instance, its precursor, 1-benzyl-3-pyrrolidinone (B141626), has been utilized as a starting material in the synthesis of chiral, highly functionalized diazabicycles. chemicalbook.com Furthermore, enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone can yield enantiopure 1-benzyl-3-hydroxypyrrolidine, a key intermediate for various drugs. chemicalbook.com The exploration of related structures includes the synthesis of pyrrolidine-2,5-diones bearing a benzhydryl group at the 3-position, which have shown potential as anticonvulsant agents. nih.gov The versatility of the pyrrolidinone scaffold and the influential nature of the benzhydryl group suggest that this compound and its derivatives will continue to be a fertile ground for the discovery of new chemical entities with potential therapeutic applications.
Current Gaps in Fundamental Understanding
Despite the growing interest in substituted pyrrolidinones, a comprehensive understanding of the fundamental chemical properties and reactivity of this compound remains incomplete. Detailed experimental data on its synthesis, spectroscopic characterization, and reactivity profile are not widely disseminated in publicly available literature. While general synthetic methods for pyrrolidin-3-ones exist, specific, high-yielding, and scalable protocols for this compound are not well-documented.
Furthermore, a thorough investigation of its conformational analysis, dictated by the bulky benzhydryl group, and its influence on the reactivity of the ketone and the adjacent methylene (B1212753) groups is an area ripe for exploration. The electronic effects of the N-benzhydryl group on the lactam functionality also warrant a more detailed study.
Emerging Research Avenues
The unique structural features of this compound open up several promising avenues for future research. Its potential as a versatile building block for the synthesis of more complex, biologically active molecules is a key area of interest. The ketone functionality at the 3-position serves as a handle for a variety of chemical transformations, including but not limited to:
Reductive amination: To introduce diverse amine-containing side chains, leading to a library of novel compounds for biological screening.
Wittig and Horner-Wadsworth-Emmons reactions: To install various unsaturated moieties, expanding the structural diversity of the scaffold.
Aldol (B89426) and related C-C bond-forming reactions: To construct more elaborate carbon skeletons.
Moreover, the exploration of the stereoselective synthesis of this compound derivatives is a critical research direction. The presence of a stereocenter at the 3-position upon reduction of the ketone, and the potential for creating additional stereocenters through further functionalization, highlights the importance of developing asymmetric synthetic methodologies.
The investigation of the biological activities of novel derivatives of this compound is another significant research frontier. Given the prevalence of the benzhydryl group in CNS-active compounds, exploring the potential of these new molecules in areas such as neurodegenerative diseases, epilepsy, and psychiatric disorders could yield valuable therapeutic leads. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-benzhydrylpyrrolidin-3-one |
InChI |
InChI=1S/C17H17NO/c19-16-11-12-18(13-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17H,11-13H2 |
InChI Key |
SIIMHCKLHHPEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzhydrylpyrrolidin 3 One and Its Precursors
Multi-Step Synthesis from Pyrrolidinone Building Blocks
The construction of 1-benzhydrylpyrrolidin-3-one often begins with a pre-formed pyrrolidinone ring system, which is subsequently functionalized. This approach allows for a modular and often more controlled synthesis.
N-Alkylation Strategies Utilizing Benzhydryl Halides or Equivalent Reagents
A primary method for the synthesis of the target compound involves the N-alkylation of a pyrrolidin-3-one precursor. This reaction typically utilizes a benzhydryl halide, such as benzhydryl bromide, as the alkylating agent. The nitrogen atom of the pyrrolidine (B122466) ring acts as a nucleophile, displacing the halide to form the desired N-C bond.
The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the pyrrolidine, thereby increasing its nucleophilicity. Common bases for this transformation include sodium hydride (NaH) or organic bases like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed to facilitate the reaction. google.com For instance, the N-benzylation of a carbamate-protected 2,5-dioxo-pyrrolidine has been successfully achieved using benzyl (B1604629) bromide in the presence of NaH in a THF/DMF solvent system. google.com This method can be adapted for the benzhydrylation of pyrrolidin-3-one.
Activated alkyl halides, such as benzyl bromide and allyl bromide, are effective in these alkylation reactions, affording the corresponding N-substituted products in good yields. nih.gov The reactivity of the alkylating agent is a key factor, and in some cases, the active alkylating species can be an azetidinium ion formed in situ from a precursor like 1-(3-chloropropyl)pyrrolidine. figshare.com
Table 1: Representative N-Alkylation Reaction Conditions
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| (R)-(2,5-Dioxo-pyrrolidin-3-yl)-carbamic acid benzyl ester | Benzyl bromide | NaH | THF/DMF | Room Temp | 90% | google.com |
| N-Acetylneuraminic acid derivative | Propargyl bromide | NaH | THF | 0°C to RT | 50% | nih.gov |
| N-Acetylneuraminic acid derivative | Benzyl bromide | NaH | THF | 0°C to RT | 62% | nih.gov |
Cyclization Reactions to Form the Pyrrolidin-3-one Ring System
The formation of the pyrrolidin-3-one ring itself is a critical step. Both intramolecular and intermolecular strategies are employed to construct this five-membered heterocyclic core.
The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters, and it is particularly well-suited for the synthesis of 5- and 6-membered rings. nih.govnih.gov In the context of pyrrolidin-3-one synthesis, a suitably substituted amino diester can undergo Dieckmann cyclization to yield a 3-oxopyrrolidine-4-carboxylate, which can then be decarboxylated to afford the desired pyrrolidin-3-one.
The mechanism involves the deprotonation of an α-carbon to an ester group by a base, typically a sodium alkoxide, to form an enolate. This enolate then attacks the second ester group within the same molecule in a nucleophilic acyl substitution reaction, leading to the formation of the cyclic β-keto ester. nih.gov The reaction is often followed by acidic workup to protonate the enol and afford the final product. The Dieckmann condensation has been successfully applied to the synthesis of pyrrole-based ring systems, demonstrating its utility in constructing nitrogen-containing heterocycles. acs.org Furthermore, this reaction has been a key step in the synthesis of complex molecules, such as in the formation of a spiro ketone intermediate. acs.org
Table 2: Key Features of the Dieckmann Condensation for Ring Formation
| Feature | Description | Reference |
| Reaction Type | Intramolecular condensation of diesters | nih.gov |
| Product | Cyclic β-keto ester | nih.govnih.gov |
| Ring Sizes Formed | Primarily 5- and 6-membered rings | nih.gov |
| Common Base | Sodium alkoxide | nih.gov |
Intermolecular reactions provide a convergent route to the pyrrolidinone scaffold, often through multi-component reactions that allow for the rapid assembly of molecular complexity. One such approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. Azomethine ylides can be generated in situ from the decarboxylation of α-amino acids, and their subsequent reaction with a dipolarophile, such as a maleimide, can produce highly substituted pyrrolidines. nih.govbeilstein-journals.org
Another intermolecular strategy involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters. This process, initiated by a simple base, proceeds through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.org Additionally, the reaction of donor-acceptor cyclopropanes with anilines or benzylamines, promoted by a Lewis acid, leads to the formation of 1,5-substituted pyrrolidin-2-ones through a one-pot ring-opening and lactamization sequence. numberanalytics.com
Stereoselective and Asymmetric Synthesis
The development of stereoselective methods for the synthesis of pyrrolidinones is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry.
Chiral Auxiliaries and Reagents in Pyrrolidinone Construction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. beilstein-journals.org This strategy is widely used in the asymmetric synthesis of pyrrolidines and their derivatives. The chiral auxiliary directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary can then be removed to yield the enantiomerically enriched product.
A variety of chiral auxiliaries have been developed and applied to the synthesis of chiral pyrrolidinone-containing structures. For example, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide, and the subsequent deprotonation and reaction of the enolate can proceed with high diastereoselectivity due to the steric influence of the auxiliary. beilstein-journals.org Evans oxazolidinones are another class of widely used chiral auxiliaries that have proven effective in controlling the stereochemistry of aldol (B89426) reactions, which can be a key step in the construction of substituted pyrrolidinones.
In the context of pyrrolidine synthesis, chiral auxiliaries have been instrumental in the development of stereoselective routes to C2-symmetrical 2,5-disubstituted pyrrolidines, which themselves can serve as chiral ligands or catalysts. The use of chiral auxiliaries is a robust and versatile method for establishing stereocenters with high fidelity, making it a cornerstone of modern asymmetric synthesis.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms a chiral enolate with a defined geometry, sterically blocking one face. | |
| Pseudoephedrine | Asymmetric alkylations | Forms a chiral amide enolate, with the methyl group directing the approach of the electrophile. | beilstein-journals.org |
| (R)-pantolactone | General stereoselective reactions | Induces high levels of stereocontrol in various transformations. | |
| (S)-valinol | General stereoselective reactions | Used to create a chiral environment around the reaction center. |
Organocatalytic Approaches for Enantioselective Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. dntb.gov.ua The enantioselective synthesis of the pyrrolidin-3-one core, a crucial component of this compound, has been a major focus. These methods often employ chiral amines, prolinamides, or phosphoric acids to induce high levels of stereocontrol.
Recent reviews highlight the significant progress in the asymmetric synthesis of novel chiral pyrrolidine-based organocatalysts themselves, which are then used to catalyze a variety of transformations. nih.govmdpi.com For instance, prolinamide organocatalysts have been effectively used in asymmetric aldol reactions under solvent-free conditions, aligning with green chemistry principles. mdpi.com The development of pyrrolidine-based chiral porous polymers represents a frontier in this field, enabling heterogeneous organocatalysis in aqueous media with high yields and enantioselectivities for reactions such as asymmetric Michael additions. rsc.org
The organocatalytic conjugate addition of aldehydes to nitroolefins is a well-established method for creating highly functionalized intermediates that can be cyclized to form polysubstituted pyrrolidines. nih.gov These transformations often utilize commercially available catalysts and can lead to the formation of multiple contiguous stereocenters with excellent stereocontrol. nih.gov While direct application to this compound is not extensively documented, these methodologies provide a clear and viable pathway toward its enantioselective synthesis. The general strategies for the synthesis of pyrrolidine-based organocatalysts and their applications in various organic transformations have been extensively reviewed, underscoring the versatility of this approach. dntb.gov.ua
Table 1: Examples of Organocatalysts in Pyrrolidine Synthesis
| Catalyst Type | Reaction | Key Features |
| Prolinamides | Asymmetric Aldol Reaction | Can be used under solvent-free conditions. mdpi.com |
| Chiral Phosphoric Acids | [3+2] Cycloaddition | Provides access to spiro[pyrrolidin-3,3'-oxindoles]. |
| Pyrrolidine-based Chiral Porous Polymers | Asymmetric Michael Addition | Heterogeneous catalysis in water with high recyclability. rsc.org |
| Dihydroquinine | Asymmetric Michael Addition | Used for the synthesis of chiral succinimide (B58015) derivatives in brine. researchgate.net |
Diastereoselective Control in Functionalization Reactions
The functionalization of the pyrrolidin-3-one scaffold presents the challenge of controlling diastereoselectivity, especially when introducing new stereocenters. Advanced synthetic methods have been developed to address this, often involving domino or cascade reactions that construct the heterocyclic ring with multiple stereocenters in a single, highly controlled step.
One such approach is the one-pot nitro-Mannich/hydroamination cascade reaction, which utilizes a combination of base and gold(I) catalysts to synthesize substituted pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivities. rsc.org Similarly, iridium-catalyzed domino-ring-opening cyclization of vinyl aziridines with β-ketocarbonyls provides access to functionalized pyrrolidines and pyrrolines, with the potential for moderate to excellent diastereoselectivity. acs.orgnih.gov
The synthesis of highly substituted pyrrolidines can also be achieved through diastereoselective three-component coupling reactions. For example, metal-templated reactions of chelating aldehydes, unprotected amino acid esters, and activated olefins lead to polysubstituted pyrrolidines with high diastereoselectivity. nih.gov Furthermore, organocatalytic dynamic kinetic resolution cascades have been employed to synthesize highly functionalized pyrrolidines with up to three stereogenic centers as single diastereomers. acs.org These methods, while not exclusively demonstrated for this compound, are highly relevant for the stereocontrolled synthesis of its functionalized derivatives.
Table 2: Diastereoselective Synthetic Strategies for Pyrrolidine Derivatives
| Method | Catalysts/Reagents | Key Outcomes |
| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) Catalysts | Synthesis of pyrrolidines with three stereocenters; high yields and diastereoselectivities. rsc.org |
| Domino-Ring-Opening Cyclization | Iridium Catalysts | Access to functionalized pyrrolidines and pyrrolines. acs.orgnih.gov |
| Three-Component Coupling | Metal-Templated | Highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov |
| Dynamic Kinetic Resolution Cascade | Cinchona Alkaloid-derived Organocatalyst | Highly functionalized pyrrolidines as single diastereomers. acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, such as atom economy, use of safer solvents, and catalytic efficiency, are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates. jk-sci.comprimescholars.comwikipedia.orgnih.gov
A significant advancement in the green synthesis of pyrrolidinones is the development of solvent-free or reduced-solvent reaction conditions. For instance, an efficient and green synthesis of novel polysubstituted 2-pyrrolidinones has been described through a grinding method at room temperature without the need for a catalyst or solvent. tandfonline.comresearchgate.net This multicomponent reaction offers high yields, short reaction times, and a simple workup. tandfonline.comresearchgate.net Another catalyst- and solvent-free methodology for the synthesis of N-substituted pyrrolidones from levulinic acid has also been developed, utilizing a reducing agent in a neat reaction. nih.gov The use of greener solvents like ethanol (B145695)/water mixtures has also been explored in the three-component domino reaction for the synthesis of pyrrolidine-fused spirooxindoles. rsc.org The application of ultrasound irradiation in conjunction with a green additive like citric acid in an ethanol solution represents another sustainable approach to pyrrolidinone synthesis. rsc.org
The development of sustainable catalytic systems is a cornerstone of green chemistry. For the synthesis of pyrrolidines, research has focused on replacing hazardous and expensive metal catalysts with more environmentally benign alternatives. Organocatalysts, as discussed earlier, are a prime example of this shift. dntb.gov.ua Furthermore, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst. vjs.ac.vn There is also a growing interest in producing pyrrolidones from biomass-derived feedstocks like levulinic acid, employing heterogeneous catalysts that can be easily recovered and reused. researchgate.net These sustainable catalytic approaches, although not always directly applied to this compound, pave the way for greener synthetic routes to this important molecule.
Table 3: Green Chemistry Approaches in Pyrrolidinone Synthesis
| Green Chemistry Principle | Methodology | Example |
| Solvent-Free Synthesis | Grinding of reactants at room temperature | Multicomponent synthesis of polysubstituted 2-pyrrolidinones. tandfonline.comresearchgate.net |
| Reduced-Solvent Synthesis | Use of EtOH/H2O as a solvent system | Three-component domino reaction for spirooxindole synthesis. rsc.org |
| Sustainable Catalysis | Use of inexpensive, non-toxic catalysts | K2CO3-catalyzed synthesis of N-methylpyrrolidine in water. vjs.ac.vn |
| Biomass Utilization | Synthesis from bio-derived feedstocks | Production of N-substituted-5-methyl-2-pyrrolidones from levulinates. researchgate.net |
Chemical Transformations and Reactivity Profile of the 1 Benzhydrylpyrrolidin 3 One Core
Reactions at the Ketone Functionality (C-3 Position)
The ketone group at the C-3 position is a primary site for various chemical modifications, including nucleophilic additions, reductions, and reactions involving the formation of enolates or enamines.
The carbonyl carbon of 1-benzhydrylpyrrolidin-3-one is electrophilic and susceptible to attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of this intermediate yields an alcohol. pressbooks.publibretexts.org The general mechanism involves the nucleophile approaching the carbonyl carbon at an angle of approximately 105 degrees, causing a rehybridization of the carbon from sp² to sp³. pressbooks.publibretexts.org
These reactions can be influenced by both steric and electronic factors. pressbooks.publibretexts.org The reactivity of the ketone in this compound is somewhat diminished compared to a simple, unhindered ketone due to the steric bulk of the benzhydryl group on the nitrogen.
Condensation reactions, a subset of nucleophilic additions, involve the reaction of the ketone with a nucleophile, often a primary or secondary amine, followed by the elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com For instance, reaction with a primary amine would lead to an imine, while reaction with a secondary amine results in the formation of an enamine. wikipedia.orgchemistrysteps.com
A notable application of nucleophilic addition is the aldol (B89426) reaction, where an enolate reacts with another carbonyl compound. libretexts.org In the context of this compound, its enolate could react with aldehydes or other ketones. libretexts.org Another variation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde under basic conditions to form a chalcone. libretexts.org
The ketone functionality at the C-3 position can be readily reduced to the corresponding secondary alcohol, 1-benzhydrylpyrrolidin-3-ol. This transformation is a common and crucial step in the synthesis of various derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the stereochemical outcome of the reaction.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, typically reducing ketones and aldehydes without affecting other functional groups like esters or amides. youtube.com Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups. imperial.ac.ukscribd.com
The reduction of the ketone introduces a new chiral center at the C-3 position, leading to the formation of stereoisomers (cis and trans isomers with respect to the benzhydryl group). The stereoselectivity of the reduction can often be controlled by the choice of reducing agent and reaction conditions.
Table 1: Common Reducing Agents for Ketone Reduction
| Reagent | Abbreviation | Typical Solvents | Reactivity |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Reduces aldehydes and ketones |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Reduces most carbonyl functional groups |
The presence of α-hydrogens on the carbon atoms adjacent to the ketone (C-2 and C-4 positions) allows for the formation of enolates and enamines. wikipedia.orgmasterorganicchemistry.com These intermediates are key to a wide range of carbon-carbon bond-forming reactions.
Enolization: In the presence of a base, this compound can be deprotonated at the α-carbon to form an enolate. masterorganicchemistry.com The stability and reactivity of the enolate are influenced by several factors. The formation of the enolate can be directed to either the C-2 or C-4 position. The "thermodynamic enolate" is the more substituted and stable enolate, typically formed with weaker, non-bulky bases. masterorganicchemistry.com In contrast, the "kinetic enolate" is the less substituted and less stable enolate, formed faster using a strong, sterically hindered base like lithium diisopropylamide (LDA). masterorganicchemistry.comyoutube.com These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, in alkylation reactions. masterorganicchemistry.comyoutube.com
Enamine Chemistry: Reaction of this compound with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst, leads to the formation of an enamine. wikipedia.orgmasterorganicchemistry.commakingmolecules.com Enamines are nitrogen analogs of enols and are also excellent nucleophiles. wikipedia.org The lone pair of electrons on the nitrogen atom increases the nucleophilicity of the α-carbon. masterorganicchemistry.commakingmolecules.com Enamines derived from this compound can undergo various reactions, including alkylation and acylation. wikipedia.orgmasterorganicchemistry.com A significant advantage of using enamines is that they are generally formed under milder conditions than enolates. makingmolecules.com Hydrolysis of the resulting iminium ion intermediate regenerates the ketone functionality. makingmolecules.com The entire process, known as the Stork enamine synthesis, provides a powerful method for the α-alkylation and α-acylation of ketones.
The equilibrium between the keto and enol forms is known as keto-enol tautomerism. nih.gov While the keto form is generally more stable for simple ketones, the enol form can be stabilized by factors such as solvent polarity. nih.gov
Transformations Involving the Pyrrolidine Nitrogen (N-1 Position)
Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com In the context of this compound, the most relevant transformation at the N-1 position would be the cleavage of the N-benzhydryl bond, a process known as N-debenzhydrylation. This reaction would yield the corresponding secondary amine, pyrrolidin-3-one, which can then be further functionalized.
N-debenzhydrylation can be challenging due to the stability of the benzhydryl group. However, specific reagents and conditions can achieve this transformation. Catalytic hydrogenation is a common method for cleaving N-benzyl and related groups. The reaction typically involves hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Another approach could involve the use of strong acids or other specific deprotecting agents, although the conditions might need to be harsh and could potentially affect other parts of the molecule.
The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a large and sterically demanding substituent. researchgate.netwikipedia.org Its presence on the pyrrolidine nitrogen has several important consequences for the reactivity of this compound.
Steric Hindrance: The bulkiness of the benzhydryl group sterically hinders the nitrogen atom, reducing its nucleophilicity and basicity compared to a simple N-alkylpyrrolidine. This steric shield can also influence the stereochemical outcome of reactions at the C-3 ketone by directing the approach of incoming reagents to the less hindered face of the molecule.
Electronic Effects: While primarily a steric influencer, the phenyl rings of the benzhydryl group can have minor electronic effects on the nitrogen atom.
Stabilization: The benzhydryl group can stabilize adjacent carbocations, which could be relevant in certain reaction mechanisms. However, its primary role in the context of this compound is to act as a bulky protecting group for the nitrogen and to influence the stereochemistry of reactions.
The interplay between the reactivity of the ketone at C-3 and the influence of the N-benzhydryl group makes this compound a versatile building block in organic synthesis.
Reactions at the Pyrrolidine Ring System (excluding C-3)
The presence of the nitrogen atom and the adjacent ketone influences the reactivity of the pyrrolidine ring at the α-positions.
The carbon atoms alpha to the ketone (C-2 and C-4) are susceptible to functionalization. The nitrogen atom's presence makes the α-protons at C-2 and C-4 amenable to deprotonation, forming an enolate or enamine equivalent, which can then react with various electrophiles.
Modern synthetic methods allow for the direct α-functionalization of cyclic amines. One such approach involves a redox-neutral process where an iminium ion intermediate is generated in situ and subsequently trapped by a nucleophile. nih.gov While not specifically detailed for this compound, this methodology is applicable to a broad range of cyclic secondary amines. nih.gov The process typically involves deprotonation of the amine, followed by the addition of a hydride acceptor and an organolithium nucleophile. nih.gov This strategy allows for the regioselective and stereospecific introduction of substituents. nih.gov
Another powerful strategy for the α-functionalization of pyrrolidines is the use of quinone monoacetals as oxidizing agents in the presence of a base like DABCO. nih.gov This method facilitates the one-step synthesis of α-aryl-substituted pyrrolidines. nih.gov The reaction proceeds through the formation of an enamine, which then attacks the arylating agent. nih.gov A variety of aryl and heteroaryl groups can be introduced at the α-position using this protocol. nih.gov
A one-pot photo-enzymatic cascade process has also been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, including the synthesis of chiral α-functionalized phenylpyrrolidines. rsc.org This method combines a light-driven C–N cross-coupling with a biocatalytic carbene transfer, offering high stereoselectivity. rsc.org
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Redox-Neutral C-H Functionalization | 1. Base (e.g., n-BuLi) 2. Hydride Acceptor (e.g., Benzophenone) 3. Organolithium Nucleophile (RLi) | α-Substituted Pyrrolidine | Protecting-group-free, regioselective, stereospecific. nih.gov |
| Oxidative C-H Arylation | Quinone Monoacetal, DABCO, Aryl Nucleophile | α-Aryl-Substituted Pyrrolidine | One-step synthesis, compatible with various aryl groups. nih.gov |
| Photo-enzymatic Cascade | Dual Ni/PC photocatalyst, Engineered Carbene Transferase | Chiral α-Functionalized Phenylpyrrolidine | High enantioselectivity, sustainable approach. rsc.org |
Ring expansion and contraction reactions are fundamental transformations in organic synthesis that alter the size of a cyclic system. wikipedia.org These reactions are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com
Ring Contractions: The Favorskii rearrangement is a well-known method for the ring contraction of α-halo cycloalkanones upon treatment with a base. harvard.edu This reaction proceeds via a cyclopropanone (B1606653) intermediate. While not specifically documented for this compound, if an α-halo derivative were prepared, this pathway could potentially lead to a cyclopropane-fused azetidine (B1206935) derivative. Another approach to pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines with silylborane, highlighting a modern strategy for skeletal editing. osaka-u.ac.jpresearchgate.netnih.gov
Ring Expansions: Ring expansions of cyclic ketones can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement. wikipedia.org These reactions often involve the formation of a carbocation adjacent to the ring, which then triggers the migration of an endocyclic bond. For this compound, conversion of the ketone to a functional group that can generate an exocyclic carbocation could initiate a ring expansion to a piperidine (B6355638) derivative. For instance, reaction with diazomethane (B1218177) can lead to the insertion of a methylene (B1212753) group. The stability of the resulting six-membered ring would be a driving force for this transformation. chemistrysteps.comyoutube.com
| Transformation | General Method | Potential Application to this compound | Driving Force |
| Ring Contraction | Favorskii Rearrangement of α-halo ketone | Formation of a cyclopropane-fused azetidine derivative from an α-halo-1-benzhydrylpyrrolidin-3-one. | Formation of a cyclopropanone intermediate. harvard.edu |
| Ring Expansion | Tiffeneau–Demjanov Rearrangement | Conversion of the C-3 ketone to an amino alcohol, followed by diazotization to form a piperidine derivative. | Formation of a more stable carbocation and a less strained ring. wikipedia.org |
| Ring Expansion | Reaction with Diazomethane | Insertion of a methylene group to form a 1-benzhydrylpiperidin-4-one. | Release of ring strain (if any) and formation of a stable six-membered ring. chemistrysteps.comyoutube.com |
Reactivity of the Benzhydryl Moieties
The two phenyl rings of the benzhydryl group are key sites for electrophilic aromatic substitution, while the diphenylmethane (B89790) carbon offers a potential site for other transformations.
The N-pyrrolidinyl group attached to the benzylic carbon is generally considered to be an activating group due to the electron-donating nature of the nitrogen atom. However, this effect is transmitted through the benzylic carbon. The primary influence on the phenyl rings will be the alkyl substituent nature of the rest of the molecule. Alkyl groups are weakly activating and are ortho, para-directors. libretexts.org Therefore, electrophilic substitution on the phenyl rings of the benzhydryl group is expected to occur primarily at the ortho and para positions. libretexts.org Steric hindrance from the bulky pyrrolidinone ring system might favor substitution at the less hindered para position. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com
| EAS Reaction | Typical Reagents | Expected Major Products | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | para,para'-Dinitro-1-benzhydrylpyrrolidin-3-one | ortho, para-directing (weakly activating) |
| Bromination | Br₂, FeBr₃ | para,para'-Dibromo-1-benzhydrylpyrrolidin-3-one | ortho, para-directing (weakly activating) |
| Sulfonation | Fuming H₂SO₄ | para,para'-Disulfonic acid derivative | ortho, para-directing (weakly activating) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para,para'-Diacyl derivative | ortho, para-directing (weakly activating) |
The diphenylmethane carbon (the benzylic carbon) is a potential site for reactions, although its reactivity might be limited due to the absence of a hydrogen atom in the case of a tertiary carbon or the stability of the C-N bond. If a hydrogen were present, benzylic oxidation or radical halogenation could be possible. However, in the context of this compound, this position is a quaternary carbon attached to the nitrogen and two phenyl rings, making it sterically hindered and generally unreactive towards many transformations. Cleavage of the C-N bond would require harsh conditions.
Design and Synthesis of 1 Benzhydrylpyrrolidin 3 One Derivatives and Analogs
Structural Modification Strategies
The chemical architecture of 1-benzhydrylpyrrolidin-3-one offers several sites for modification. These include the two phenyl rings of the benzhydryl group, the nitrogen and carbon atoms of the pyrrolidinone ring, and the potential for annulation to form more complex polycyclic systems.
Substitutions on the Phenyl Rings of the Benzhydryl Group
The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is a key feature of the molecule. Introducing substituents onto these aromatic rings is a common strategy to modulate the electronic and steric properties of the compound. This can be achieved through standard electrophilic aromatic substitution reactions or by using appropriately substituted starting materials.
For instance, in the synthesis of related N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives, various substituents are introduced onto the phenyl rings of the benzhydryl group. These include halogens (such as chloro, fluoro, bromo), cyano, nitro, linear or branched alkyl, and alkoxy groups, as well as trifluoromethyl and trifluoromethoxy radicals. nih.gov The synthesis often starts with a substituted benzhydrylamine which is then used to construct the heterocyclic ring. A prominent example involves the use of bis(4-chlorophenyl)methylamine hydrochloride, leading to a derivative with a chlorine atom on each phenyl ring. nih.gov
Table 1: Examples of Substituents on the Phenyl Rings of Benzhydryl Analogs
| Substituent (R, R') | Position |
| Hydrogen | - |
| Halogen (Cl, F, Br, I) | para, meta, ortho |
| Cyano | para, meta, ortho |
| Nitro | para, meta, ortho |
| Alkyl (C1-C6) | para, meta, ortho |
| Alkoxy (C1-C6) | para, meta, ortho |
| Trifluoromethyl | para, meta, ortho |
| Trifluoromethoxy | para, meta, ortho |
This table is illustrative of common substitutions made on the benzhydryl moiety in related chemical series.
Alkylation/Acylation at the Pyrrolidinone Ring
The pyrrolidinone ring itself presents opportunities for further functionalization. The carbon atoms adjacent to the carbonyl group and the nitrogen atom are potential sites for alkylation and acylation reactions. These modifications can introduce new functional groups, alter the shape and polarity of the molecule, and create new points for interaction.
While specific examples of C2-alkylation on the this compound scaffold are not extensively documented in readily available literature, general methods for the alkylation and acylation of pyrrolidinones are well-established. For example, N-acylation of various nitrogen-containing heterocycles, including pyrroles, can be achieved using N-acylbenzotriazoles, which are effective acylating agents for primary and secondary amines. beilstein-journals.org The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones often involves the functionalization of a pre-formed pyrrolin-2-one ring with amines at the 3-position. beilstein-journals.orgresearchgate.net
The alkylation of related N-protected prolines is a key step in the synthesis of complex molecules. For instance, the synthesis of the hepatitis C virus inhibitor Daclatasvir involves the alkylation of N-protected proline with a bis(2-bromoethanone) derivative. nih.gov These established synthetic protocols suggest that direct alkylation or acylation of the this compound ring is a feasible strategy for generating novel derivatives.
Heterocyclic Ring Fusions or Spiro-Compound Formation
Expanding the this compound scaffold through the fusion of additional heterocyclic rings or the creation of spirocyclic systems is a sophisticated strategy to generate structurally complex and three-dimensional molecules.
Heterocyclic Ring Fusions: Fused heterocyclic systems can be constructed by building a new ring onto the existing pyrrolidinone framework. For example, the synthesis of pyrrolidine-fused hexahydropyrrolo[2,1-a]isoquinolines has been achieved through a three-component [3+2] cycloaddition followed by an intramolecular Heck reaction. rice.edu This demonstrates a powerful method for creating complex, fused polycyclic structures from simpler pyrrolidine (B122466) adducts. Another approach involves the oxidative fusion of an imidazole (B134444) ring to a quinoxalin-2-one core, showcasing a method to build up fused imidazo[1,5-a]quinoxalin-4-ones. researchgate.net
Spiro-Compound Formation: The carbonyl group at the 3-position of the pyrrolidinone ring is an ideal handle for constructing spirocyclic systems. A particularly well-explored area is the synthesis of spiro[pyrrolidine-3,3'-oxindoles]. These compounds are often synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a methyleneindolinone. nih.gov The azomethine ylides can be generated in situ from the condensation of an isatin (B1672199) with an amino acid, and the N-benzhydryl group can be present on the pyrrolidine nitrogen. This multicomponent reaction allows for the rapid assembly of complex spiro-heterocycles with a high degree of stereocontrol. nih.govresearchgate.net
Another method for creating spiro[pyrrolidine-3,3'-oxindoles] involves the oxidative ring contraction of tryptamines. rsc.orggoogle.com This one-pot Pictet-Spengler-type reaction followed by an N-bromosuccinimide (NBS)-mediated oxidative rearrangement provides a direct route to these valuable scaffolds. rsc.orggoogle.com
Table 2: Synthetic Strategies for Spiro- and Fused-Ring Derivatives
| Strategy | Reaction Type | Resulting Scaffold | Key Reactants |
| Spirocyclization | [3+2] Cycloaddition | Spiro[pyrrolidine-3,3'-oxindole] | Isatin, Amino Acid, Methyleneindolinone |
| Spirocyclization | Oxidative Rearrangement | Spiro[pyrrolidine-3,3'-oxindole] | Tryptamine, Aldehyde, Oxidant (e.g., NBS) |
| Ring Fusion | [3+2] Cycloaddition / Heck | Pyrrolo[2,1-a]isoquinoline | Amino ester, Bromobenzaldehyde, Maleimide |
Isosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties. nih.govnih.gov This strategy is employed to enhance desired properties of a molecule while maintaining its core biological activity.
Pyrrolidine Ring Modifications (e.g., Nitrogen or Carbon replacements)
The five-membered pyrrolidine ring can be replaced by other cyclic structures to explore different spatial arrangements and physicochemical properties. Common isosteres for the pyrrolidine ring include four-membered azetidine (B1206935) rings and six-membered piperidine (B6355638) rings. researchgate.netresearchgate.net
Table 3: Common Isosteric Replacements for the Pyrrolidine Ring
| Original Ring | Isosteric Replacement | Key Structural Difference |
| Pyrrolidine (5-membered) | Azetidine (4-membered) | Smaller, more strained ring |
| Pyrrolidine (5-membered) | Piperidine (6-membered) | Larger, more flexible ring |
Benzhydryl Group Isosteres
The benzhydryl group, while a common pharmacophore, can be replaced by other bulky, lipophilic groups to modulate properties. These isosteres often aim to mimic the shape and electronic character of the diphenylmethyl moiety while potentially offering improved metabolic stability or different substitution patterns.
Potential isosteres for the benzhydryl group include tricyclic systems like dibenzo[b,f]thiepine, dibenzo[b,d]furan, and thioxanthene. These rigid scaffolds can project substituents into similar regions of space as the two phenyl rings of the benzhydryl group.
Dibenzo[b,f]thiepine: The synthesis of 10-(4-methylpiperazino)dibenzo[b,f]thiepin demonstrates the use of this tricyclic core in neurotropic agents. rice.edu The core structure, dibenzo[b,f]thiepin-10(11H)-one, is a versatile synthon for creating various fused heterocyclic systems.
Dibenzo[b,d]furan: This planar, rigid system is another potential isostere. Dibenzofuran derivatives have been explored for various medicinal applications. The synthesis of compounds containing this moiety often involves cross-coupling reactions. researchgate.net
Thioxanthene: The thioxanthen-9-one-10,10-dioxide scaffold has been used to generate libraries of compounds via parallel synthesis, with substitutions often made at the 3-position. researchgate.net
While direct syntheses of the pyrrolidin-3-one derivatives of these specific isosteres are not widely reported, the established chemistry of these tricyclic systems provides clear pathways for their incorporation as benzhydryl replacements. rice.eduresearchgate.net
Library Synthesis and Combinatorial Approaches
Combinatorial chemistry has revolutionized the process of chemical synthesis by allowing for the production of a vast number of compounds in a single, systematic process. nih.gov This approach is a cornerstone of modern medicinal chemistry, providing the chemical diversity necessary for high-throughput screening campaigns. For scaffolds like this compound, where multiple points of structural variation exist, combinatorial strategies are particularly effective.
Parallel Synthesis Methodologies
Parallel synthesis is a technique used to accelerate the discovery and optimization of new compounds by conducting multiple experiments simultaneously in a spatially separated manner. combichemistry.comuniroma1.it This method allows for the systematic modification of a core scaffold, with each reaction vessel containing a single, distinct product whose identity is known by its location in the reaction array. This approach avoids the complex deconvolution processes required for pooled libraries. uniroma1.it
The application of parallel synthesis is well-suited for building libraries of drug-like molecules, including N-substituted pyrrolidines. nih.gov While specific literature detailing the parallel synthesis of this compound is not prevalent, the principles can be illustrated by the high-throughput synthesis of analogous pyrrolidine libraries. For instance, automated nanoscale synthesis has been employed to create over 1,000 iminopyrrolidine derivatives through a Ugi three-component reaction. nih.gov This process utilizes automated nano-dispensing technology to combine chiral glutamine, various oxo-components, and isocyanides, demonstrating high stereoselectivity and tolerance for a wide array of functional groups. nih.gov
A typical workflow for the parallel synthesis of a pyrrolidine library involves:
Scaffold Preparation: Synthesis of a common pyrrolidine-based intermediate.
Reaction Array Setup: Dispensing the common intermediate into an array of reaction vessels (e.g., a 96-well plate).
Reagent Addition: Addition of a diverse set of building blocks (e.g., various aldehydes, amines, or isocyanides) to the individual wells.
Reaction and Work-up: The reactions are run under optimized conditions, often pushed to completion with excess reagents, followed by a streamlined purification process. combichemistry.com
Modern laboratories often utilize robotic liquid handlers and specialized reaction blocks, such as the Radleys Carousel or GreenHouse synthesizers, which allow for simultaneous heating, cooling, stirring, and refluxing of multiple reactions under an inert atmosphere. youtube.com This automation increases efficiency, reproducibility, and safety, while significantly reducing the time from compound design to biological testing. nih.govnih.gov
Table 1: Illustrative Building Blocks for Parallel Synthesis of Pyrrolidine Derivatives
This table showcases a representative set of building blocks that could be used in a parallel synthesis campaign to generate a library of substituted pyrrolidines, demonstrating the potential for rapid SAR exploration.
| Building Block Type | Example 1 | Example 2 | Example 3 | Example 4 |
| Oxo Components | Formaldehyde | Benzaldehyde | 4-Chlorobenzaldehyde | Cyclohexanone |
| Isocyanides | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl (B1604629) isocyanide | 2,6-Dimethylphenyl isocyanide |
This table is illustrative and based on general principles of parallel synthesis applied to similar heterocyclic systems.
Solid-Phase Synthesis Techniques
Solid-phase organic synthesis (SPOS) is a powerful technique for constructing compound libraries, where molecules are built step-by-step while attached to an insoluble polymer support or resin. nih.gov This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by washing the resin.
A notable example of this technique applied to a related scaffold is the encoded combinatorial synthesis of a library of highly functionalized mercaptoacyl pyrrolidines. nih.govresearchgate.netnih.gov This method utilizes a "split-and-pool" strategy, which allows for the creation of a vast number of compounds. nih.gov In this specific study, a library of 240 distinct pyrrolidines was prepared on TentaGel resin, a beaded polymeric support. nih.govresearchgate.net
The key features of this solid-phase synthesis were:
Resin and Linker: The synthesis was performed on a resin functionalized with an acid-cleavable linker (4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid, HMPB), allowing for the final product to be released from the solid support under mild acidic conditions. nih.govresearchgate.net
Orthogonal Protection: The use of orthogonally protected building blocks was crucial. For example, Fmoc (base-labile) and Alloc (removed by specific palladium catalysis) protecting groups were used to selectively unmask different parts of the molecule for further reaction. nih.govresearchgate.net
Encoded Synthesis: Each bead in the synthesis carried not only the pyrrolidine compound but also an oligomeric "tag." This tag, built in parallel with the main compound, served as a chemical barcode, recording the specific synthetic steps that particular bead had undergone. After screening, the structure of an active compound could be identified by analyzing the tag on its corresponding bead. nih.govnih.gov
The general synthetic sequence for creating the pyrrolidine library on the solid support involved cycles of deprotection, coupling with the next building block, and tag addition, followed by pooling and splitting the resin beads for the next diversification step. nih.gov After completion of the synthesis, the final compounds were cleaved from the resin for biological screening. nih.gov This encoded strategy proved highly efficient for identifying potent enzyme inhibitors from the library. nih.govnih.gov
Table 2: Representative Structures from an Encoded Solid-Phase Pyrrolidine Library Synthesis
The following table presents the structures of some of the most potent angiotensin-converting enzyme (ACE) inhibitors that were identified from the screening of a solid-phase combinatorial library of mercaptoacyl pyrrolidines. nih.gov This demonstrates the utility of the approach in discovering novel, active compounds.
| Compound ID | R1 Group | R2 Group | Ki (pM) |
| 1 | Thiophen-2-ylmethyl | (CH₂)₂Ph | 160 |
| 2 | Thiophen-2-ylmethyl | CH₂-Cyclohexyl | 210 |
| 3 | 3,4-Dichlorobenzyl | (CH₂)₂Ph | 210 |
| 4 | 3,4-Dichlorobenzyl | CH₂-Cyclohexyl | 220 |
Data sourced from Maclean, D. et al. (1997). nih.gov
This solid-phase approach, with its inherent advantages in purification and the potential for massive diversification through split-and-pool methods, represents a highly effective strategy for the generation of libraries based on the this compound scaffold and its analogs.
Advanced Spectroscopic and Structural Characterization of 1 Benzhydrylpyrrolidin 3 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A complete NMR analysis of 1-benzhydrylpyrrolidin-3-one would involve a suite of experiments to establish the connectivity and spatial arrangement of atoms.
1H, 13C, and Heteroatom NMR for Complex Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra would provide the foundational information for the structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, and the protons of the pyrrolidinone ring. The chemical shifts (δ) and coupling constants (J) of these signals would offer initial clues about their chemical environment and neighboring protons.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the pyrrolidinone ring, the methine carbon, and the aromatic carbons. The chemical shifts would be indicative of the carbon type (aliphatic, aromatic, carbonyl).
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic-H | 7.20-7.50 | m | - |
| CH (benzhydryl) | 4.50 | s | - |
| CH₂ (pyrrolidine, α to N) | 3.00-3.20 | m | - |
| CH₂ (pyrrolidine, β to N) | 2.50-2.70 | m | - |
| CH₂ (pyrrolidine, adjacent to C=O) | 2.80 | t | - |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C=O | 208.0 |
| C (aromatic, ipso) | 140.0 |
| C (aromatic) | 127.0-129.0 |
| CH (benzhydryl) | 75.0 |
| CH₂ (pyrrolidine, α to N) | 55.0 |
| CH₂ (pyrrolidine, β to N) | 45.0 |
| CH₂ (pyrrolidine, adjacent to C=O) | 50.0 |
Note: The data in the tables above are hypothetical and are provided for illustrative purposes only, as experimental data for this compound is not available.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidinone ring and the benzhydryl moiety.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for identifying quaternary carbons and piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and preferred conformation of the molecule in solution.
Dynamic NMR for Conformational Studies
The pyrrolidine (B122466) ring can exist in various conformations, and the bulky benzhydryl group can exhibit restricted rotation. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could reveal information about these conformational dynamics. By analyzing changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barriers for processes such as ring puckering and rotation around the N-C (benzhydryl) bond.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.
Single-Crystal Diffraction Analysis
If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction analysis would yield precise atomic coordinates. This data would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and providing insight into the molecule's stereochemistry.
Table 3: Hypothetical Crystal Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.0 |
| Volume (ų) | 1290 |
| Z | 4 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformation Analysis in the Solid State
The crystallographic data would reveal the precise conformation of the pyrrolidinone ring (e.g., envelope or twist conformation) in the solid state. It would also show the orientation of the benzhydryl group relative to the pyrrolidine ring, providing valuable information about steric interactions and packing forces within the crystal lattice.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, enabling the determination of its elemental formula. For this compound, HRMS is critical to distinguish it from other compounds with the same nominal mass. The exact mass of this compound (C₁₇H₁₇NO) is calculated to be 251.1310 g/mol . An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the molecular formula.
Table 1: Theoretical Exact Mass Data
| Compound Name | Molecular Formula | Theoretical Exact Mass ( g/mol ) |
| This compound | C₁₇H₁₇NO | 251.1310 |
| 1-Benzylpyrrolidin-3-one | C₁₁H₁₃NO | 175.0997 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While a specific MS/MS fragmentation pattern for this compound is not documented in the available literature, a predictive analysis can be made based on its structure and by comparison with the known fragmentation of 1-benzylpyrrolidin-3-one. nih.gov
For this compound, the molecular ion [M]⁺• at m/z 251 would be expected. A primary and highly probable fragmentation pathway would be the cleavage of the bond between the nitrogen atom and the benzhydryl group, leading to the formation of a stable benzhydryl cation (diphenylmethyl cation) at m/z 167. This is due to the high stability of this carbocation, which is resonance-stabilized by the two phenyl rings. The remaining pyrrolidin-3-one radical cation would likely undergo further fragmentation.
The fragmentation pattern of 1-benzylpyrrolidin-3-one, as observed in its GC-MS data, shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺), which is a characteristic fragment of benzyl-containing compounds. nih.gov Other significant fragments are observed at m/z 175 (molecular ion), 146, and 147. nih.gov
Table 2: Predicted and Observed Mass Spectrometry Fragmentation Data
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Predicted/Observed |
| This compound | 251 | 167 (benzhydryl cation) | Predicted |
| 1-Benzylpyrrolidin-3-one | 175 | 147, 146, 91 (tropylium cation) | Observed nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. americanpharmaceuticalreview.com This allows for the identification of functional groups and can offer insights into molecular conformation.
The IR and Raman spectra of this compound are expected to be characterized by several key vibrational modes. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ketone group within the pyrrolidinone ring, typically appearing in the region of 1700-1750 cm⁻¹. The spectra would also feature C-H stretching vibrations from the aromatic rings and the aliphatic pyrrolidine ring, as well as C-N stretching vibrations.
Data for the analogous compound, 1-benzylpyrrolidin-3-one, reveals a strong IR absorption band corresponding to the C=O stretch. nih.gov The Raman spectrum of this analog also provides complementary information, particularly for the non-polar bonds. nih.gov
Table 3: Key Vibrational Modes for this compound and its Analog
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed in 1-Benzylpyrrolidin-3-one (IR/Raman) |
| C=O Stretch (Ketone) | 1700 - 1750 | Yes nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | Yes nih.gov |
| Aliphatic C-H Stretch | 2850 - 3000 | Yes nih.gov |
| C-N Stretch | 1180 - 1360 | Yes nih.gov |
| Aromatic C=C Stretch | 1400 - 1600 | Yes nih.gov |
The presence of the two phenyl rings in this compound, compared to the single phenyl ring in 1-benzylpyrrolidin-3-one, would likely lead to more complex and potentially broader aromatic C-H and C=C stretching regions in the spectra. Conformational analysis using vibrational spectroscopy could potentially distinguish between different spatial arrangements of the bulky benzhydryl group relative to the pyrrolidinone ring.
Computational and Theoretical Investigations of 1 Benzhydrylpyrrolidin 3 One
Molecular Docking and Ligand-Target Interactions (Predictive, not clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used in drug discovery to predict how a small molecule, such as 1-benzhydrylpyrrolidin-3-one, might interact with a protein target.
Identification of Potential Binding Sites on Biological Macromolecules
To identify potential binding sites for this compound, one would first need to select a relevant biological macromolecule. The choice of target would typically be guided by preliminary experimental data suggesting a particular biological activity. As no such data for this compound is readily available in the public domain, any selection of a target protein would be arbitrary.
Predictive Binding Affinity Estimation
Following a molecular docking simulation, scoring functions are used to estimate the binding affinity between the ligand and the protein. These estimations are typically given in units of energy (e.g., kcal/mol). A lower (more negative) value generally indicates a more favorable binding interaction. Without performing these simulations, no predictive binding affinity data can be provided.
A hypothetical data table for predicted binding affinities would look like this:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Protein A | Value | Residue 1, Residue 2 |
| Hypothetical Protein B | Value | Residue 3, Residue 4 |
This table is for illustrative purposes only, as no actual data is available.
Understanding Ligand-Protein Interactions at an Atomic Level
Detailed analysis of the docked pose of this compound within a protein's binding site would reveal the specific atomic interactions responsible for binding. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atom in the pyrrolidine (B122466) ring could act as a hydrogen bond acceptor, while the aromatic rings of the benzhydryl group could engage in pi-pi stacking or hydrophobic interactions with corresponding residues in the protein.
A hypothetical table summarizing these interactions would be structured as follows:
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | e.g., O of C=O | e.g., TYR 123 | Value |
| Hydrophobic | e.g., Benzhydryl | e.g., LEU 45, ILE 67 | Value |
This table is for illustrative purposes only, as no actual data is available.
Biological and Pharmacological Research: in Vitro and Mechanistic Studies of 1 Benzhydrylpyrrolidin 3 One Derivatives
Modulation of Ion Channels and Receptors (In Vitro)
The interaction of 1-benzhydrylpyrrolidin-3-one derivatives with various components of the central and peripheral nervous systems has been a subject of scientific investigation. These studies, conducted in controlled laboratory settings, aim to understand the fundamental mechanisms by which these compounds exert their effects.
While direct electrophysiological studies on this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides insights into the potential for this chemical class to modulate calcium channel activity. The pyrrolidine (B122466) ring is a core structure in several compounds identified as T-type calcium channel inhibitors. mdpi.com For instance, a series of novel pyrrolidine-based inhibitors were developed and evaluated for their activity against Caᵥ3.1 and Caᵥ3.2 channels, demonstrating that this scaffold is a viable starting point for targeting these particular ion channels. mdpi.com
Furthermore, the benzhydryl moiety is a key feature of known calcium antagonists. Studies on N-benzhydrylpiperazine derivatives have confirmed their efficacy as calcium channel blockers, with their action being examined through changes in cell membrane permeability to calcium. nih.gov These findings suggest that the combination of the benzhydryl group and a heterocyclic core, such as the pyrrolidinone ring, may confer calcium channel modulating properties. However, without specific electrophysiological assays on this compound, its precise effect on calcium channels remains speculative.
Research into compounds structurally similar to this compound has revealed significant interactions with the cannabinoid system. Specifically, a series of 1-benzhydryl-3-phenylurea and their 1-benzhydryl-3-phenylthiourea isosteres have been synthesized and evaluated for their affinity for human CB1 and CB2 cannabinoid receptors. acs.orgnih.gov These studies found that the compounds were selective ligands for the CB1 receptor. acs.orgnih.gov
To determine the functional activity of these ligands, a [³⁵S]-GTPγS binding assay was employed. acs.orgnih.gov This assay measures the level of G protein activation following receptor engagement and can distinguish between agonists, antagonists, and inverse agonists. acs.org The results demonstrated that the 1-benzhydryl-3-phenylurea derivatives act as inverse agonists at the CB1 receptor. acs.orgnih.gov Inverse agonists are unique in that they bind to the same receptor as an agonist but produce an opposite pharmacological response. acs.org The 1-benzhydryl-3-phenylurea scaffold was identified as a promising new template for developing CB1 cannabinoid receptor inverse agonists. acs.orgnih.gov
The affinity of these compounds for the cannabinoid receptors is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled ligand is measured and expressed as a Kᵢ value. nih.gov While the specific Kᵢ values for derivatives of this compound itself are not detailed in the provided search results, the data on the closely related urea (B33335) and thiourea (B124793) derivatives underscore the potential of this chemical family to selectively target the CB1 receptor.
Table 1: Cannabinoid Receptor Activity of 1-Benzhydryl-3-phenylurea Derivatives No specific data values were available in the search results to populate this table.
| Compound | Receptor Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/Eₘₐₓ) | Assay Type |
|---|---|---|---|
| 1-Benzhydryl-3-phenylurea analogue | Data not available | Inverse Agonist | [³⁵S]-GTPγS |
The pharmacological profile of the pyrrolidinone scaffold extends beyond cannabinoid receptors. Studies on related structures indicate potential interactions with other important central nervous system receptors. For example, research has described a series of pyrrolidine derivatives that act as antagonists for the neurokinin-3 (NK3) receptor, which is a target for developing novel antipsychotics. nih.gov Another study identified a series of pyrrolidine-based compounds as full agonists of the ghrelin receptor, a target for conditions like muscle atrophy.
Furthermore, competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor have been developed from different chemical series, highlighting the therapeutic interest in modulating this receptor. nih.gov While direct antagonism of AMPA receptors by this compound has not been reported, the versatility of the pyrrolidinone core in interacting with various receptors suggests that a broader screening of its activity would be a valuable area for future research.
Enzyme Inhibition Studies (In Vitro)
In addition to interacting with receptors and ion channels, small molecules can exert their effects by inhibiting the activity of specific enzymes.
The Hepatitis B Virus (HBV) ribonuclease H (RNase H) is considered an attractive, though currently unexploited, drug target. Inhibition of this enzyme disrupts viral replication. Extensive research has identified several classes of compounds that inhibit HBV RNase H, including α-hydroxytropolones, N-hydroxyisoquinolinediones, and N-hydroxypyridinediones (HPDs). These compounds are believed to function by chelating the two essential Mg²⁺ ions in the enzyme's active site.
However, a review of the available scientific literature did not yield any studies investigating this compound or its direct derivatives as inhibitors of Ribonuclease H. The current focus of inhibitor development for this target remains on other chemical scaffolds.
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of diseases, including neurodegenerative disorders, making it a significant therapeutic target. Numerous classes of GSK-3β inhibitors have been discovered, often through high-throughput screening and subsequent optimization.
Research has led to the development of potent GSK-3β inhibitors from various heterocyclic families, such as pyrimidin-4-ones and pyrrolo[2,3-b]pyridines. For example, a pyrimidin-4-one based amide conjugate was found to have a potent inhibitory effect on GSK-3β with an IC₅₀ value of 71 nM. Similarly, a novel pyrrolo[2,3-b]pyridine compound, S01, exhibited significant GSK-3β inhibition with an IC₅₀ of 0.35 nM. Despite the intense research into GSK-3β inhibitors, there is a lack of published data specifically identifying the this compound scaffold as an inhibitor of this enzyme. The current body of research focuses on alternative structural motifs.
Other Enzyme Targets and Mechanistic Insights
There is currently no publicly available research that has specifically investigated the inhibitory activity of this compound against various enzyme targets. While studies on related compounds, such as certain benzhydrylpiperazine derivatives, have explored their potential as anticancer agents, this information is not directly applicable to this compound. The specific enzymatic interactions and mechanistic pathways for this compound remain uncharacterized in the scientific literature.
Cellular Assays (In Vitro)
Antiproliferative Activity against Cancer Cell Lines
No specific data from in vitro studies on the antiproliferative effects of this compound against human cancer cell lines is available in the public research domain. While research on other pyrrolidine derivatives has shown antiproliferative potential against various cancer cells, these findings cannot be directly extrapolated to this compound.
Anti-HBV Replication in Cell Culture Models
There is no published research evaluating the efficacy of this compound in inhibiting the replication of the Hepatitis B virus (HBV) in cell culture models. The existing body of research on anti-HBV compounds focuses on other chemical scaffolds, and the potential of this compound in this therapeutic area has not been reported.
Neuroinflammatory Response Modulation in Microglial Cells
The effect of this compound on modulating neuroinflammatory responses in microglial cells has not been a subject of published scientific investigation. The role of microglia in neuroinflammation is a significant area of research; however, the specific interaction of this compound with these immune cells of the central nervous system is unknown.
Mechanisms of Cellular Action (e.g., signal transduction pathways)
Due to the lack of dedicated studies, the mechanisms of cellular action for this compound, including its potential effects on various signal transduction pathways, have not been elucidated.
Antimicrobial Activity Evaluation (In Vitro)
Specific in vitro evaluations of the antimicrobial activity of this compound against bacterial or fungal strains have not been reported in the available scientific literature. While the broader class of pyrrolidine-containing compounds has been investigated for antimicrobial properties, data specific to this particular molecule is absent.
Broad-Spectrum Antimicrobial Properties
There is currently no available scientific literature detailing the broad-spectrum antimicrobial properties of this compound or its derivatives.
Specific Bacterial or Fungal Target Inhibition
There is currently no available scientific literature detailing the specific inhibition of bacterial or fungal targets by this compound or its derivatives.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Pharmacophores and Structural Motifs
Due to the absence of direct research on 1-benzhydrylpyrrolidin-3-one, the elucidation of its key pharmacophores and essential structural motifs for any specific biological activity remains speculative. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For compounds containing a benzhydryl group and a nitrogen-containing heterocycle, the key pharmacophoric elements often include the two aromatic rings of the benzhydryl group and the nitrogen atom of the pyrrolidine (B122466) ring. nih.govnih.gov
Role of Stereochemistry in Biological Activity
Stereochemistry is a critical factor in the biological activity of many chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govresearchgate.netwikipedia.org this compound possesses a chiral center at the carbon atom of the benzhydryl group, and depending on the substitution pattern, could have additional chiral centers. The spatial arrangement of the bulky benzhydryl group relative to the pyrrolidine ring would be expected to significantly impact how the molecule fits into a biological target. Studies on other chiral pyrrolidine derivatives have demonstrated that biological activity can be highly dependent on the stereoconfiguration. nih.gov However, no studies have been found that resolve the enantiomers of this compound and evaluate their individual biological activities.
Correlation of Physicochemical Properties with Biological Activities
QSAR studies correlate variations in physicochemical properties of a series of compounds with their biological activities to develop predictive models. nih.gov For this compound, the lack of a homologous series of compounds with measured biological activities precludes any such analysis.
Lipophilicity (LogP) and Its Impact on Cellular Permeation and Target Binding
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The benzhydryl group contributes significantly to the lipophilicity of this compound. While a certain degree of lipophilicity is necessary for crossing cellular membranes, including the blood-brain barrier for CNS-active drugs, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. No experimental LogP data or studies correlating the lipophilicity of this compound with its cellular permeation or target binding have been reported.
Steric Bulk and Its Effect on Binding Site Complementarity
The size and shape of a molecule (its steric properties) are fundamental to its ability to fit into a receptor's binding site. The bulky benzhydryl group of this compound imposes significant steric constraints. The complementarity of this shape with a specific binding pocket would be a major determinant of its biological activity. Modifications to the benzhydryl group or the pyrrolidine ring would alter the steric profile and, consequently, the binding affinity. However, in the absence of SAR data for a series of analogues, the precise effects of steric bulk on the binding of this compound cannot be detailed.
Development of Predictive Models for Biological Activity
Classical QSAR Models (e.g., Hansch analysis, Free-Wilson analysis)
There are no published Hansch or Free-Wilson analyses for this compound.
3D-QSAR Techniques (e.g., CoMFA, CoMSIA)
No Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) studies have been documented for this compound.
Machine Learning and Artificial Intelligence in SAR/QSAR Modeling
The application of machine learning or artificial intelligence for developing SAR/QSAR models specific to this compound has not been reported in the scientific literature.
Role of 1 Benzhydrylpyrrolidin 3 One As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Compounds
A significant application of 1-benzhydrylpyrrolidin-3-one is in the construction of polycyclic scaffolds, most notably through [3+2] cycloaddition reactions. In this type of reaction, the pyrrolidine (B122466) ring serves as a precursor to a three-atom component, an azomethine ylide. This reactive intermediate can then react with a two-atom component (a dipolarophile) to form a new five-membered ring.
The generation of the azomethine ylide from this compound typically involves a two-step process: reaction of the ketone with an amino acid, such as sarcosine (B1681465) (N-methylglycine), to form an intermediate which, upon heating, undergoes decarboxylation to yield the azomethine ylide. The benzhydryl group plays a crucial role in stabilizing the ylide and influencing the stereochemical outcome of the subsequent cycloaddition.
A prominent example of this methodology is the synthesis of spiro[pyrrolidin-3,3′-oxindole] derivatives. These compounds feature a pyrrolidine ring fused in a spirocyclic fashion to an oxindole (B195798) core, a privileged structure in medicinal chemistry. The reaction involves the [3+2] cycloaddition of the azomethine ylide derived from this compound with a methyleneindolinone, which acts as the dipolarophile. This reaction constructs the complex spirocyclic system with high efficiency and stereocontrol. The process allows for the creation of multiple stereocenters in a single step.
| Reaction Type | Precursor | Key Intermediate | Dipolarophile | Product Scaffold |
| [3+2] Cycloaddition | This compound | Azomethine Ylide | Methyleneindolinone | Spiro[pyrrolidin-3,3′-oxindole] |
This strategy provides a powerful tool for generating molecular diversity and accessing complex, three-dimensional structures that are of significant interest in drug discovery and materials science.
The spiro[pyrrolidin-3,3′-oxindole] framework, readily accessible from this compound, is the core structural element of a large family of natural alkaloids. For instance, spirotryprostatin A and spirotryprostatin B, isolated from the fermentation broth of Aspergillus fumigatus, possess this characteristic spirocyclic system and exhibit potent biological activities, including the inhibition of cell cycle progression.
The synthetic strategies developed using this compound as a building block provide a viable pathway for the total synthesis of these and other related natural products. By modifying the substituents on both the pyrrolidine precursor and the dipolarophile, chemists can generate a library of spiro-oxindole analogues for structure-activity relationship (SAR) studies, potentially leading to the discovery of new therapeutic agents with improved efficacy and selectivity. The ability to construct the core of these complex alkaloids from a relatively simple starting material highlights the synthetic utility of this compound.
| Natural Product Family | Core Scaffold | Synthetic Precursor | Key Reaction |
| Spirotryprostatins | Spiro[pyrrolidin-3,3′-oxindole] | This compound | [3+2] Cycloaddition |
Application in Catalyst Design
The chiral nature of the pyrrolidine ring has made it a privileged scaffold in the design of catalysts for asymmetric synthesis. This compound can be transformed into valuable chiral ligands and organocatalysts.
While this compound itself is achiral, it can be readily converted into chiral derivatives that serve as ligands for metal-catalyzed asymmetric reactions. A key step in this process is the stereoselective reduction of the ketone at the C-3 position. This reduction can be achieved using various chiral reducing agents or through enzymatic processes, leading to the formation of enantiomerically enriched (3R)- or (3S)-1-benzhydrylpyrrolidin-3-ol.
These chiral amino alcohols can be used directly as ligands or can be further functionalized. For example, the hydroxyl group can be converted into an amino group, yielding a chiral 1,3-diaminopyrrolidine derivative. These chiral diamines are valuable ligands for a variety of transition metals, such as rhodium, iridium, and palladium, and have been successfully employed in asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The bulky benzhydryl group often enhances the steric bulk around the metal center, which can lead to higher enantioselectivities in the catalyzed reaction.
| Starting Material | Key Transformation | Chiral Intermediate | Ligand Type |
| This compound | Asymmetric Reduction | (3R)- or (3S)-1-Benzhydrylpyrrolidin-3-ol | Chiral Amino Alcohol |
| (3R)- or (3S)-1-Benzhydrylpyrrolidin-3-ol | Functional Group Interconversion | Chiral 1-Benzhydryl-3-aminopyrrolidine | Chiral Diamine |
In addition to serving as precursors for chiral ligands, derivatives of this compound can also function as organocatalysts. The pyrrolidinone scaffold itself can be a key component of the catalyst's structure, influencing its reactivity and selectivity.
For example, pyrrolidinone-based Morita-Baylis-Hillman (MBH) carbonates, which can be synthesized from precursors like this compound, have been used in organocatalytic divergent annulation reactions. Through the careful selection of a phosphine (B1218219) or amine catalyst, these pyrrolidinone derivatives can undergo different reaction pathways, such as [5+2] or [3+2] annulations, with various reaction partners. This allows for the selective synthesis of diverse and complex spiroheterocyclic structures. The pyrrolidinone moiety, with its inherent polarity and steric properties, plays a crucial role in controlling the reaction's outcome. The basicity and nucleophilicity of the pyrrolidine nitrogen are key parameters that determine the catalytic activity in many organocatalytic transformations. nih.gov
| Catalyst Type | Precursor Scaffold | Key Functionality | Application |
| Organocatalyst | Pyrrolidinone | Morita-Baylis-Hillman Carbonate | Divergent Annulation Reactions |
Future Research Directions and Unexplored Potential
Exploration of Novel Synthetic Routes and Cascade Reactions
The development of efficient and stereoselective synthetic strategies is paramount for unlocking the full potential of 1-benzhydrylpyrrolidin-3-one and its derivatives. Future research should focus on asymmetric and cascade reactions to construct the pyrrolidine (B122466) core with high levels of stereocontrol.
Organocatalytic cascade reactions, which combine multiple transformations in a single pot, offer an elegant and atom-economical approach. For instance, a dynamic kinetic resolution coupled with an aza-Michael cyclization could provide enantiomerically enriched polysubstituted pyrrolidines. pkusz.edu.cnacs.orgnih.gov This strategy, utilizing cinchona alkaloid-derived catalysts, has proven effective for synthesizing highly functionalized pyrrolidines and could be adapted for the synthesis of this compound analogs with multiple stereocenters. pkusz.edu.cnacs.orgnih.gov
Another promising avenue is the use of metal-catalyzed cascade reactions. A one-pot nitro-Mannich/hydroamination cascade, employing a combination of a base and a gold(I) catalyst, has been shown to produce substituted pyrrolidines with excellent diastereoselectivity. rsc.org The application of such methods to precursors of this compound could streamline its synthesis and allow for the introduction of diverse functionalities. Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a powerful tool for the enantioselective synthesis of substituted pyrrolidines, capable of generating up to four new contiguous stereocenters. mappingignorance.org
The development of novel enantioselective Mannich reactions followed by diastereoselective hydroamination offers a two-step sequence to highly substituted pyrrolidines. acs.org This approach could be particularly valuable for creating a library of this compound derivatives with diverse substitution patterns, crucial for structure-activity relationship (SAR) studies.
| Synthetic Strategy | Key Features | Potential Application for this compound |
| Organocatalytic Dynamic Kinetic Resolution Cascade | High enantioselectivity and diastereoselectivity; single-isomer products. pkusz.edu.cnacs.orgnih.gov | Enantioselective synthesis of chiral this compound analogs. |
| Nitro-Mannich/Hydroamination Cascade | One-pot synthesis of substituted pyrrolidines with three stereocenters. rsc.org | Efficient construction of complex this compound derivatives. |
| Asymmetric 1,3-Dipolar Cycloaddition | High stereo- and regioselectivity; potential for four new stereocenters. mappingignorance.org | Generation of a diverse library of stereochemically defined analogs. |
| Enantioselective Mannich/Hydroamination Sequence | Two-step access to highly substituted pyrrolidines with excellent diastereoselectivity. acs.org | Controlled synthesis of derivatives with varied substitution for SAR studies. |
Discovery of New Biological Targets and Mechanisms of Action (In Vitro)
The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer effects. nih.govfrontiersin.org The presence of the benzhydryl group, also found in numerous pharmaceuticals, further suggests a high potential for biological activity. chemicalbull.comacs.org
Future in vitro screening of this compound and its derivatives against a broad panel of biological targets is warranted. Initial studies could focus on enzymes where pyrrolidine derivatives have already shown promise, such as neuraminidase, cyclooxygenase (COX), and lipoxygenase (LOX). nih.govnih.govresearchgate.net For example, docking studies have indicated that pyrrolidine derivatives can effectively bind to the active site of influenza neuraminidase. nih.gov Similarly, certain pyrrolidinone analogs have demonstrated inhibitory activity against COX and LOX enzymes, suggesting potential anti-inflammatory applications. nih.govresearchgate.net
Beyond these known targets, high-throughput screening campaigns could uncover entirely new biological activities. The structural rigidity and three-dimensional nature of the pyrrolidine ring, combined with the lipophilicity of the benzhydryl moiety, may lead to interactions with protein-protein interfaces or allosteric binding sites that are inaccessible to more planar molecules. nih.gov A recent study highlighted the potential of pyrrolidine-2,5-diones bearing a benzhydryl group as anticonvulsant agents, suggesting that the central nervous system could be a fruitful area of investigation. nih.gov
| Potential Biological Target | Rationale | Example from Related Compounds |
| Neuraminidase | Pyrrolidine derivatives have shown inhibitory activity in docking studies. nih.gov | Pyrrolidine derivatives as potential antiviral agents. nih.gov |
| COX/LOX Enzymes | Pyrrolidinone analogs have demonstrated anti-inflammatory properties. nih.govresearchgate.net | Inhibition of COX-1 and COX-2 by novel pyrrolidine derivatives. nih.gov |
| Myeloid cell leukemia-1 (Mcl-1) | Pyrrolidine derivatives have been investigated as Mcl-1 inhibitors for cancer therapy. tandfonline.com | Design of new Mcl-1 inhibitors based on the pyrrolidine scaffold. tandfonline.com |
| Dipeptidyl peptidase-IV (DPP-IV) | In silico screening has identified pyrrolidine derivatives as potential DPP-IV inhibitors. nih.gov | Development of novel antidiabetic agents. nih.gov |
| Central Nervous System Receptors | The benzhydryl group is present in several CNS-active drugs. chemicalbull.comnih.gov | Pyrrolidine-2,5-diones with a benzhydryl group showing anticonvulsant activity. nih.gov |
Integration with Advanced Computational Design Principles
Computational methods are indispensable tools in modern drug discovery and can significantly accelerate the optimization of lead compounds. For this compound, a synergistic approach combining computational modeling with synthetic chemistry will be crucial for exploring its therapeutic potential.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to understand the structural requirements for biological activity. nih.govnih.gov These models can guide the design of new analogs with enhanced potency and selectivity by identifying key steric and electronic features that influence binding. For instance, 3D-QSAR models have been successfully used to elucidate the chemical-biological interactions of pyrrolidine derivatives as neuraminidase inhibitors. nih.gov
Molecular docking simulations can provide insights into the binding modes of this compound derivatives within the active sites of various target proteins. nih.govresearchgate.nettandfonline.comnih.gov This information is invaluable for designing modifications that can improve binding affinity and specificity. Docking studies have been used to investigate the interactions of pyrrolidinone analogs with COX and LOX enzymes and to guide the design of spiroquinoxalinopyrrolidine hybrids as potent anti-cholinesterase agents. researchgate.netnih.gov
Furthermore, molecular dynamics (MD) simulations can be used to assess the stability of ligand-protein complexes and to predict binding free energies, providing a more dynamic picture of the molecular interactions. tandfonline.comnih.gov The combination of these computational techniques will enable a rational, hypothesis-driven approach to the design and optimization of novel therapeutic agents based on the this compound scaffold.
Applications in Materials Science or Chemical Biology Beyond Medicinal Chemistry
The unique structural features of this compound also suggest potential applications beyond the realm of medicinal chemistry, in fields such as materials science and chemical biology.
The pyrrolidine scaffold is being explored for the creation of three-dimensional molecular fragments for use in fragment-based drug discovery (FBDD). nih.govresearchgate.net The defined stereochemistry and non-planar nature of the pyrrolidine ring make it an excellent starting point for building libraries of diverse 3D structures. nih.govnih.gov this compound and its derivatives could serve as valuable building blocks for generating such fragment libraries, which are crucial for probing the expanding landscape of "undruggable" targets.
In materials science, the benzhydryl group is known to impart specific properties to polymers and resins. ontosight.ai The incorporation of the this compound moiety into polymer backbones could lead to the development of novel functional materials with unique optical, thermal, or mechanical properties. The chirality of the pyrrolidine core could also be exploited to create chiral polymers for applications in enantioselective separations or catalysis.
In the field of chemical biology, this compound could be functionalized to create chemical probes for studying biological processes. For example, the ketone functionality at the 3-position could be used as a handle for attaching reporter groups, such as fluorophores or biotin (B1667282) tags. Such probes could be used to identify the cellular targets of this compound and to elucidate its mechanism of action in a cellular context.
Conclusion
Summary of Key Research Findings on 1-Benzhydrylpyrrolidin-3-one
Specific peer-reviewed studies focusing exclusively on the synthesis and detailed characterization of this compound are scarce. However, the synthesis of analogous N-substituted pyrrolidin-3-ones is documented. For instance, the synthesis of N-benzyl-3-pyrrolidinone is known and typically involves the cyclization of appropriate precursors. It is plausible that similar synthetic strategies could be adapted for the preparation of this compound.
The primary role of compounds like this compound in research is often as a key intermediate for the synthesis of more complex molecules. The ketone functionality at the 3-position allows for a variety of chemical transformations, including reduction to the corresponding alcohol, reductive amination to introduce new substituents, and reactions at the α-positions. The bulky benzhydryl group on the nitrogen atom would be expected to influence the stereochemical outcome of these reactions, a factor of significant interest in asymmetric synthesis.
Broader Implications for Heterocyclic Chemistry and Drug Discovery
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. chemicalbook.comorganic-chemistry.org Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space that is highly desirable for drug design. chemicalbook.com The introduction of a benzhydryl group at the N-1 position and a ketone at the C-3 position creates a versatile template for the generation of diverse molecular architectures.
The benzhydryl moiety is a common pharmacophore found in many centrally acting drugs, where it can interact with various receptors and transporters. The combination of this group with the pyrrolidinone core suggests that derivatives of this compound could be explored for their potential biological activities. The pyrrolidinone structure itself is a key component in a wide range of pharmaceuticals, including nootropics, anticonvulsants, and anti-inflammatory agents. organic-chemistry.orggoogle.com
The synthesis of substituted pyrrolidinones often utilizes multicomponent reactions or [3+2] cycloadditions, which are efficient methods for building molecular complexity. sigmaaldrich.com These modern synthetic approaches could be applied to generate libraries of compounds based on the this compound scaffold for screening in various biological assays.
Outlook for Future Interdisciplinary Research Endeavors
Future research on this compound and its derivatives is likely to be highly interdisciplinary, bridging synthetic organic chemistry, medicinal chemistry, and computational modeling.
Synthetic Chemistry: The development of novel and efficient synthetic routes to this compound and its analogues will be a key area of focus. This could involve the exploration of catalytic asymmetric methods to control the stereochemistry of the molecule.
Medicinal Chemistry: Given the prevalence of the pyrrolidinone and benzhydryl motifs in bioactive molecules, it is anticipated that derivatives of this compound will be synthesized and evaluated for a range of therapeutic targets. This could include, but is not limited to, neurological disorders, inflammatory diseases, and oncology.
Computational Chemistry: Molecular modeling and computational studies could be employed to predict the binding modes of this compound derivatives with various biological targets, thereby guiding the design of more potent and selective drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
